molecular formula C11H21O4PS B3748331 Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate

Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate

Cat. No.: B3748331
M. Wt: 280.32 g/mol
InChI Key: KJHGYVKCQQYYLY-UHFFFAOYSA-N
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Description

Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclobutane ring and a phosphinothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinothioylcyclobutane derivatives.

Scientific Research Applications

Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate involves its interaction with molecular targets through its phosphinothioyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-diethoxyphosphinothioylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    Ethyl 1-diethoxyphosphinothioylcyclohexane-1-carboxylate: Contains a cyclohexane ring, offering different steric and electronic properties.

Uniqueness

Ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic characteristics. This makes it particularly useful in reactions where ring strain and rigidity are advantageous. Additionally, the presence of the phosphinothioyl group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

ethyl 1-diethoxyphosphinothioylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O4PS/c1-4-13-10(12)11(8-7-9-11)16(17,14-5-2)15-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHGYVKCQQYYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)P(=S)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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